molecular formula C7H8N2O B2988464 3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one CAS No. 2126162-55-6

3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one

Cat. No.: B2988464
CAS No.: 2126162-55-6
M. Wt: 136.154
InChI Key: YRRJTFKBGFEVAU-UHFFFAOYSA-N
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Description

3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one is a hydrogenated pyrroloimidazole derivative characterized by a partially saturated bicyclic framework with a ketone functional group at the 7-position and a methyl substituent at the 3-position. This compound is synthesized via enantioselective intramolecular hydroacylation of N-allylimidazole-2-carboxaldehydes (e.g., 49a–j) using chiral N-heterocyclic carbene (NHC) catalysts such as C2. This method achieves high yields (81–98%) and moderate enantioselectivity (67–79% ee), though substrate-dependent variations exist (e.g., 49f yields only 39% with 56% ee) .

Their synthesis often involves cyclization, cycloaddition, or cyclocondensation strategies, as highlighted in a comprehensive review covering 15 years of literature .

Properties

IUPAC Name

3-methyl-5,6-dihydropyrrolo[1,2-a]imidazol-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-4-8-7-6(10)2-3-9(5)7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRJTFKBGFEVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, followed by intramolecular cyclization. This method is efficient and provides good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrroloimidazole Family

The following table compares 3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one with key analogues:

Compound Name Structural Features Synthesis Method Yield (%) Key Properties/Applications Reference
3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one Methyl at C3; ketone at C7; dihydro-pyrroloimidazole ring NHC-catalyzed enantioselective hydroacylation 81–98 Chiral intermediate; asymmetric synthesis
5,6-Dihydro-7H-pyrrolo[1,2-a]imidazol-7-one Parent compound lacking C3 methyl group Same as above 39–98 Less steric hindrance; lower enantioselectivity
6,6-Dimethyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one Dimethyl at C6; pyrrolo[1,2-c] ring system (vs. [1,2-a]) Not specified (commercially available) N/A Building block for drug discovery
(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol Hydroxyl group at C7; saturated ring Unspecified synthetic route N/A Potential bioactive scaffold
6H,13H-Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-dione (6a) Polycyclic system with pyrido-pyrazino-indole fused rings EDCI/DMAP-mediated coupling 33 High melting point (347°C); poor solubility
Key Observations:
  • Ring System Variations : The substitution pattern (e.g., [1,2-a] vs. [1,2-c]) significantly impacts reactivity and applications. For example, the [1,2-c] isomer (6,6-Dimethyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one ) is marketed as a building block but lacks enantioselective synthesis data .
  • Functional Group Influence : The C7 ketone in the target compound enhances electrophilicity, making it a candidate for further derivatization. In contrast, the hydroxyl group in (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol may confer hydrogen-bonding capabilities .
  • Synthetic Efficiency : The NHC-catalyzed method for the target compound outperforms traditional coupling strategies (e.g., 6a synthesis yields only 33%) .

Physicochemical and Application-Based Comparisons

  • Solubility : Polycyclic derivatives like 6a–d exhibit poor solubility in common solvents, limiting their utility in solution-phase reactions . In contrast, the dihydro-pyrroloimidazole core of the target compound offers better solubility for catalytic applications.
  • Thermal Stability : High melting points (e.g., 347°C for 6a ) suggest robust thermal stability in fused-ring systems, whereas partially saturated analogues likely have lower melting points .
  • Enantioselectivity: The target compound’s enantioselective synthesis (up to 79% ee) distinguishes it from non-chiral analogues like 6,6-Dimethyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one, which lacks stereochemical data .

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